Fluacrypyrim

Content Navigation

- 1. General Information

- 2. Fluacrypyrim (CAS 229977-93-9): Procurement Baseline for IRAC 20C Acaricides and Analytical Standards

- 3. The Non-Interchangeability of Fluacrypyrim with Fungicidal Strobilurins and MET I Inhibitors

- 4. Quantitative Differentiation: Fluacrypyrim vs. Alternative Acaricides and Standards

Managing resistant Tetranychus mite populations requires exact IRAC 20C inhibitors; generic strobilurins fail due to target-site mutations. Fluacrypyrim delivers a validated complex III Qo site inhibitor, supplied as a high-purity reference material and STAT3 inhibitor.

- Enables accurate GC/MS/MS residue quantification for MRL compliance in export crops.

- Serves as the definitive baseline standard for IRAC 20C resistance profiling and cross-resistance mapping.

- Used as a chemical probe in cancer research for STAT3 pathway inhibition (p53-PUMA signaling).

Available in milligram to gram quantities for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

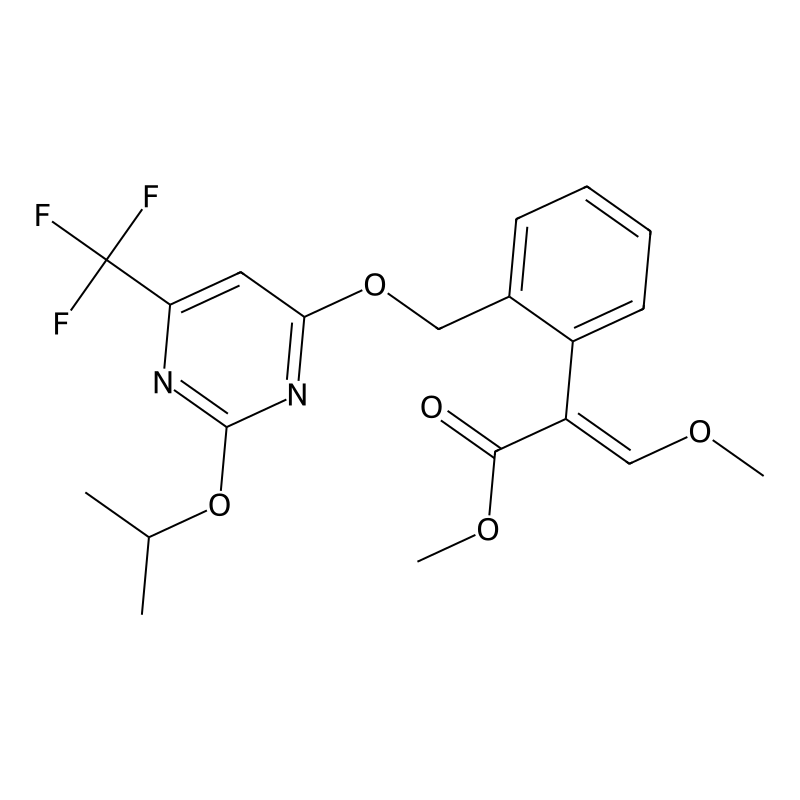

Fluacrypyrim is a highly specialized synthetic strobilurin analog and methoxyacrylate acaricide, distinguished by its potent inhibition of mitochondrial complex III electron transport at the Qo site. Classified uniquely under the Insecticide Resistance Action Committee (IRAC) sub-group 20C, it diverges from traditional fungicidal strobilurins by incorporating a specific pyrimidine moiety optimized for efficacy against phytophagous mites such as Tetranychus urticae and Panonychus ulmi [1]. For procurement professionals, agrochemical developers, and analytical laboratories, fluacrypyrim serves as a critical active ingredient, a structural template for next-generation acaricides, and an essential analytical reference standard for pesticide residue monitoring and resistance profiling [2].

Research Fit

Substituting fluacrypyrim with generic strobilurins (e.g., kresoxim-methyl) or alternative mitochondrial electron transport (MET) inhibitors (e.g., fenpyroximate) fundamentally compromises assay integrity and pest control efficacy. While kresoxim-methyl shares the core methoxyacrylate backbone, it is classified as a FRAC C3 fungicide and lacks the necessary target-site affinity to effectively control mite populations at low application rates [1]. Furthermore, substituting with MET I inhibitors like fenpyroximate fails in agricultural settings where target pests have developed H92R mutations or metabolic resistance; fluacrypyrim’s distinct binding at the Complex III Qo site ensures no cross-resistance with MET I or MET II inhibitors[2]. Consequently, laboratories and formulators must procure the exact fluacrypyrim molecule to establish accurate IRAC 20C baselines and manage resistant mite strains.

Substitution Risk

References

- [1] Sparks, T. C., et al. 'Status and outlook for acaricide and insecticide discovery.' Pest Management Science, 2020.

- [2] Van Leeuwen, T., et al. 'Acaricide resistance mechanisms in the two-spotted spider mite Tetranychus urticae and other important Acari: A review.' Insect Biochemistry and Molecular Biology, 2021.

Acaricidal Target Specificity vs. Fungicidal Strobilurins

Fluacrypyrim is structurally tailored for acaricidal activity, unlike its fungicidal strobilurin counterparts. While kresoxim-methyl (a FRAC C3 fungicide) relies on a binding orientation optimized for fungal pathogens, fluacrypyrim utilizes a 2-isopropoxy-6-(trifluoromethyl)pyrimidine moiety to achieve high mortality against Tetranychus urticae at low application rates [1]. This structural divergence results in fluacrypyrim being classified in its own IRAC sub-group (20C), providing an acaricidal efficacy that generic fungicidal strobilurins cannot replicate [2].

| Evidence Dimension | Target-site classification and primary efficacy |

| Target Compound Data | IRAC Sub-group 20C (Primary Acaricide) |

| Comparator Or Baseline | Kresoxim-methyl (FRAC C3, Primary Fungicide) |

| Quantified Difference | Fluacrypyrim provides targeted mite control at low concentrations, whereas kresoxim-methyl lacks commercial acaricidal efficacy. |

| Conditions | Agricultural pest management and IRAC/FRAC classification baselines |

Buyers must procure fluacrypyrim specifically for acaricidal formulation and testing, as fungicidal strobilurins are structurally incapable of serving as direct substitutes for mite control.

Cross-Resistance Circumvention in MET I-Resistant Strains

In populations of Tetranychus urticae exhibiting severe resistance to MET I inhibitors (such as fenpyroximate), fluacrypyrim maintains baseline efficacy. Studies demonstrate that strains with resistance ratios (R/S) exceeding 2,000 against fenpyroximate show no cross-resistance to fluacrypyrim, owing to its distinct action at the Complex III Qo site rather than Complex I [1]. This makes fluacrypyrim an indispensable reference material for validating resistance-breaking formulations and conducting resistance monitoring bioassays [2].

| Evidence Dimension | Efficacy against MET I-resistant spider mites |

| Target Compound Data | No cross-resistance (maintains baseline LC50) |

| Comparator Or Baseline | Fenpyroximate (Resistance Ratio > 2,000 in selected strains) |

| Quantified Difference | Fluacrypyrim bypasses the Complex I mutations (e.g., H92R) that render fenpyroximate ineffective. |

| Conditions | Laboratory bioassays on resistant Tetranychus urticae strains |

Essential for agrochemical researchers and procurement teams developing rotation programs or screening for novel resistance-breaking acaricides.

Isomeric Purity and Biological Activity Standardization

Fluacrypyrim exhibits geometric (E/Z) isomerism due to the carbon-carbon double bond in its acrylate moiety. The (E)-isomer is the predominant and biologically active configuration responsible for binding to the mitochondrial cytochrome bc1 complex [1]. Procurement of high-purity (E)-fluacrypyrim is critical, as crude mixtures containing significant fractions of the (Z)-isomer will demonstrate artificially reduced acaricidal activity and inconsistent analytical retention times, compromising both biological assays and chemical calibrations[1].

| Evidence Dimension | Biological activity and target affinity |

| Target Compound Data | High-purity (E)-isomer (Biologically active) |

| Comparator Or Baseline | Crude (E/Z) isomeric mixtures or (Z)-isomer (Reduced/inactive) |

| Quantified Difference | The (E)-isomer provides the validated Qo-site inhibition, whereas the (Z)-isomer acts as a diluent or inactive impurity. |

| Conditions | Chemical synthesis standardization and quality control |

Buyers must specify and procure the high-purity (E)-isomer to ensure reproducible bioassay results and accurate analytical standard calibration.

Analytical Resolution in Multi-Residue GC/MS/MS Screening

As a regulated pesticide, fluacrypyrim requires highly specific analytical standards for food safety monitoring. In dynamic multiple reaction monitoring (dMRM) GC/MS/MS methods, fluacrypyrim exhibits a distinct retention time (7.813 minutes) and specific mass transitions (145 & 115, 145 & 102) that differentiate it from other strobilurins like kresoxim-methyl (RT 7.432 min, transitions 206 & 131) [1]. Procuring certified fluacrypyrim reference standards is mandatory to achieve validated limits of quantification (LOQs) down to 2–10 µg/kg in complex food matrices like apples and citrus [1].

| Evidence Dimension | GC/MS/MS Retention Time and MRM Transitions |

| Target Compound Data | RT 7.813 min; Transitions 145 & 115 |

| Comparator Or Baseline | Kresoxim-methyl (RT 7.432 min; Transitions 206 & 131) |

| Quantified Difference | Complete chromatographic and mass-to-charge separation from closely related strobilurin analogs. |

| Conditions | High-efficiency dMRM GC/MS/MS analysis of food matrices |

Analytical testing laboratories must procure exact fluacrypyrim standards to comply with international pesticide maximum residue limit (MRL) enforcement.

Analytical Reference Standards for Food Safety Compliance

Directly following its distinct GC/MS/MS retention profile, fluacrypyrim is procured as a certified reference material by agricultural testing laboratories. It is essential for quantifying pesticide residues in export crops (e.g., apples, citrus) to ensure compliance with international Maximum Residue Limits (MRLs) [1].

Baseline Standard for Acaricide Resistance Monitoring

Because it circumvents MET I resistance mechanisms (e.g., fenpyroximate resistance), fluacrypyrim is utilized by agrochemical researchers as the definitive IRAC 20C baseline standard. It is used in laboratory bioassays to map resistance profiles in field populations of Tetranychus urticae and Panonychus ulmi[2].

Structural Template for Novel Agrochemical Synthesis

Leveraging its specialized pyrimidine-methoxyacrylate structure, fluacrypyrim serves as a critical precursor or comparative benchmark in the design of next-generation strobilurin acaricides. Medicinal and agricultural chemists use it to evaluate the structure-activity relationship (SAR) of new thioether or isoindolinone derivatives targeting the Complex III Qo site [3].

Biomedical Research in STAT3 Inhibition

Beyond agriculture, highly purified fluacrypyrim is procured for specialized biomedical research as a potent inhibitor of STAT3 activation. It is used in in vitro models to study the induction of cell cycle arrest and apoptosis in cancer cells, providing a unique chemical probe for p53-PUMA signaling pathways [4].

Application Fit Matrix

References

- [1] Agilent Technologies. 'Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.' Application Note 5994-0428EN, 2019.

- [2] Kim, Y. J., et al. 'Selections for fenpyroximate resistance and susceptibility, and inheritance, cross-resistance and stability of fenpyroximate resistance in Tetranychus urticae Koch.' Pest Management Science, 2004.

- [3] Wang, F., et al. 'Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine.' Molecules, 2022.

- [4] Zhang, X., et al. 'Fluacrypyrim Protects Hematopoietic Stem and Progenitor Cells against Irradiation via Apoptosis Prevention.' Radiation Research, 2020.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types